Cyclotetradecasiloxane, octacosamethyl- is a complex siloxane compound with the molecular formula and a molecular weight of approximately 1038.1552 g/mol. This compound is part of a larger family of siloxanes, which are characterized by their silicon-oxygen backbone and are widely used in various industrial applications. Cyclotetradecasiloxane, octacosamethyl- is particularly noted for its use in cosmetics and personal care products due to its unique properties that enhance texture and stability.
This compound falls under the category of siloxanes, specifically cyclic siloxanes. It is often classified based on its structure as a cyclic polysiloxane due to the arrangement of silicon and oxygen atoms in a ring formation. The compound is also recognized for its low toxicity and favorable environmental profile compared to other siloxanes .
The synthesis of cyclotetradecasiloxane, octacosamethyl- typically involves the polymerization of siloxane monomers under controlled conditions. Common methods include:
Technical Details: The process often requires specific temperature and pressure conditions to ensure high yields and purity. For instance, maintaining a temperature range between 100-200°C can promote efficient polymerization while minimizing side reactions.
The molecular structure of cyclotetradecasiloxane, octacosamethyl- consists of multiple silicon (Si) atoms interconnected by oxygen (O) atoms, forming a cyclic structure. The general formula can be represented as:
where represents the number of repeating units. In this case, there are 14 silicon atoms and 14 oxygen atoms arranged in a cyclic configuration.
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
.Cyclotetradecasiloxane, octacosamethyl- can undergo several chemical reactions typical of siloxanes:
Technical Details: The stability of cyclotetradecasiloxane under various conditions makes it suitable for applications requiring thermal resilience.
The mechanism by which cyclotetradecasiloxane, octacosamethyl- exerts its effects in applications such as cosmetics primarily involves its ability to form a protective barrier on the skin while providing a smooth texture.
These properties contribute to its effectiveness as an ingredient in personal care products where stability and sensory attributes are critical .
Cyclotetradecasiloxane, octacosamethyl- has several scientific uses:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8